molecular formula C23H23FN4O B11278109 N-(4-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

N-(4-fluorobenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11278109
M. Wt: 390.5 g/mol
InChI Key: WESYJZPSJBEZCT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine: This compound shares a similar piperidine ring structure but lacks the pyridazine ring.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a piperidine ring.

Uniqueness

N-[(4-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is unique due to its combination of a piperidine ring, a pyridazine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O/c24-20-10-8-17(9-11-20)15-25-23(29)19-7-4-14-28(16-19)22-13-12-21(26-27-22)18-5-2-1-3-6-18/h1-3,5-6,8-13,19H,4,7,14-16H2,(H,25,29)

InChI Key

WESYJZPSJBEZCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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